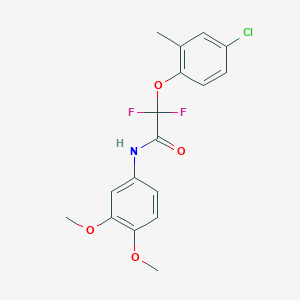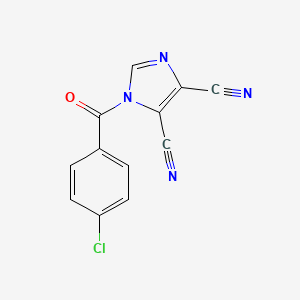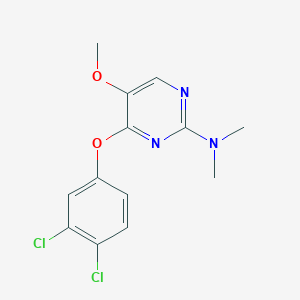
2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethoxyphenyl)-2,2-difluoroacetamide
Overview
Description
2-(4-Chloro-2-methylphenoxy)-N-(3,4-dimethoxyphenyl)-2,2-difluoroacetamide (CMDFA) is a novel chemical compound that has been synthesized and studied in recent years. It is an acetamide derivative with two fluorine atoms on the amide group, and is a promising compound for various scientific research applications. CMDFA has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study various biological processes. We will also discuss potential future directions for CMDFA research.
Scientific Research Applications
Herbicide Quantification and Detection
Herbicide Analysis in Environmental Samples : A study developed a method for detecting chlorophenoxy acids, including 4-chloro-2-methylphenoxyacetic acid, in environmental samples like ground and drinking water. This method uses high-performance liquid chromatography (HPLC) with electrochemical detection, demonstrating high sensitivity and selectivity (Wintersteiger, Goger, & Krautgartner, 1999).
Detection in Water Samples : Another study focused on determining chlorophenoxy acid herbicides in water. It involved in situ esterification followed by in-vial liquid-liquid extraction combined with large-volume on-column injection and gas chromatography-mass spectrometry. This approach enabled rapid analysis of chlorinated acids in water (Catalina, Dallüge, Vreuls, & Brinkman, 2000).
Environmental and Biological Impact
Impact on Erythrocyte Membrane Protein : Research showed that chlorophenoxyl herbicides, including 4-chloro-2-methylphenoxyacetic acid, affect erythrocyte membrane protein and ATPase activity. This suggests potential toxicity and biochemical impact (Duchnowicz, Szczepaniak, & Koter, 2005).
Electrochemical Degradation of Herbicides : A study investigated the electrochemical degradation of herbicides including 4-chloro-2-methylphenoxyacetic acid. It used a boron-doped diamond electrode, providing insights into more environmentally friendly ways to decompose such compounds (Boye et al., 2006).
Synthesis and Characterization
Novel Compound Synthesis : Research into synthesizing novel compounds, like imines and thiazolidinones, from derivatives of 4-chloro-2-methylphenoxyacetate, demonstrates its versatility in developing new pharmaceuticals and chemicals (Fuloria, Singh, Yar, & Ali, 2009).
Selenium Analogs of Herbicides : A study on selenium analogs of phenoxyacetic herbicides, including 4-chloro-2-methylphenoxyacetic acid, explored their herbicidal and fungistatic activities. This research expands the application of these compounds in agriculture and environmental management (Zakrzewski, Huras, Kiełczewska, & Krawczyk, 2018).
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethoxyphenyl)-2,2-difluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF2NO4/c1-10-8-11(18)4-6-13(10)25-17(19,20)16(22)21-12-5-7-14(23-2)15(9-12)24-3/h4-9H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJAXSVFARRHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=CC(=C(C=C2)OC)OC)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1-dimethyl-2-propynyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B3036884.png)
![4-[(4-Chlorophenyl)methoxy]-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole](/img/structure/B3036885.png)
![2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B3036886.png)
![Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate](/img/structure/B3036887.png)
![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-piperidino-1-ethanone](/img/structure/B3036888.png)
![2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-(4-chlorophenyl)carbamate](/img/structure/B3036891.png)
![(3E)-3-(dimethylaminomethylidene)-4-(4-fluorophenyl)-5-[(E)-methoxyiminomethyl]-1-(4-methoxyphenyl)pyrrol-2-one](/img/structure/B3036896.png)
![Diethyl 2-(3,5-dimethylpyrazol-1-yl)-6-[(4-methylphenyl)methoxy]pyridine-3,5-dicarboxylate](/img/structure/B3036898.png)

![5-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole](/img/structure/B3036901.png)

![2-Amino-4-methyl-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B3036903.png)